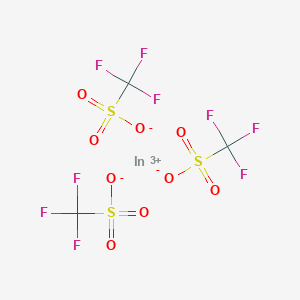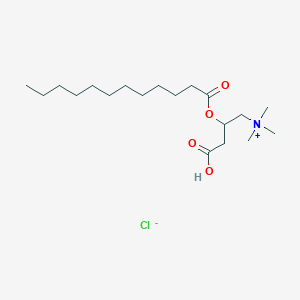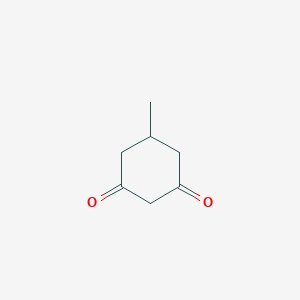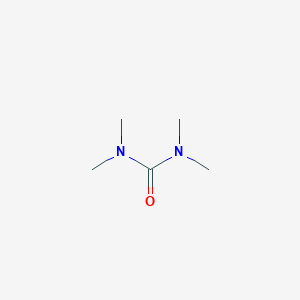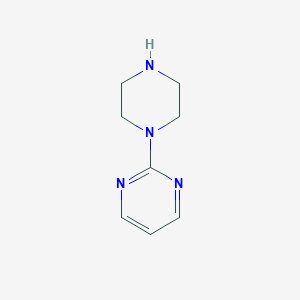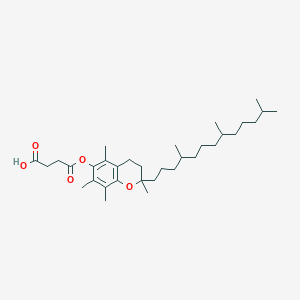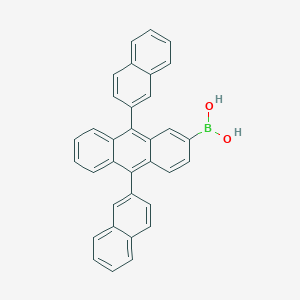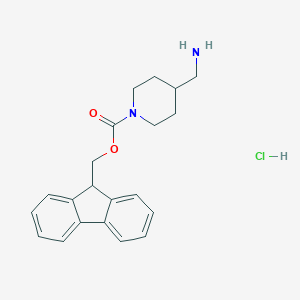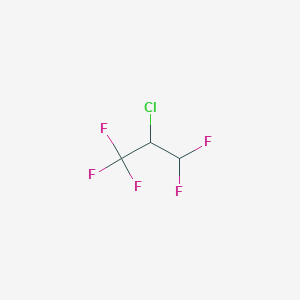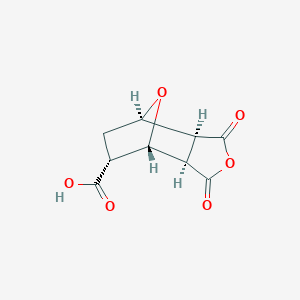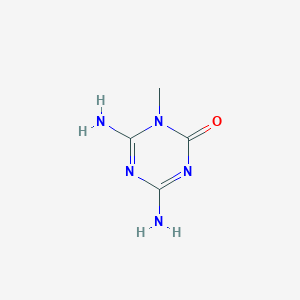
4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one, also known as Melamine, is a nitrogen-rich organic compound that has been widely used in various fields. It is a white crystalline powder that is soluble in water and polar solvents. Melamine has been used in the production of resins, adhesives, flame retardants, and as a nitrogen source in fertilizers.
Mécanisme D'action
The mechanism of action of melamine is not fully understood, but it is believed to involve the inhibition of enzymes involved in various metabolic pathways. 4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one has been shown to inhibit xanthine oxidase, an enzyme involved in the production of uric acid, which has been linked to various diseases, such as gout and cardiovascular disease. 4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one has also been shown to inhibit the activity of nitric oxide synthase, an enzyme involved in the production of nitric oxide, which plays a crucial role in various physiological processes, such as vasodilation and immune response.
Effets Biochimiques Et Physiologiques
4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one has been shown to have various biochemical and physiological effects. In animal studies, melamine has been shown to increase the levels of various enzymes, such as superoxide dismutase and catalase, which are involved in the antioxidant defense system. 4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a long shelf life. 4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one is also stable under a wide range of conditions, making it suitable for various experimental setups. However, melamine has some limitations for lab experiments. It has low solubility in non-polar solvents, which can limit its use in certain applications. 4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one can also form complexes with other molecules, which can interfere with the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of melamine. In the field of material science, researchers are exploring the use of melamine-based materials in energy storage and conversion devices, such as batteries and fuel cells. In the field of biomedicine, researchers are investigating the potential therapeutic applications of melamine for the treatment of various diseases, such as cancer and neurodegenerative disorders. Researchers are also exploring the use of melamine as a biomaterial for tissue engineering and regenerative medicine applications.
Conclusion:
In conclusion, melamine is a nitrogen-rich organic compound that has been widely used in various fields. It can be synthesized through the reaction of urea and formaldehyde and has been extensively studied for its various properties and applications. 4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one has potential therapeutic applications in the field of biomedicine and has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties. 4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one has advantages and limitations for lab experiments and has several future directions for study, including energy storage and conversion devices, tissue engineering, and regenerative medicine applications.
Méthodes De Synthèse
4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one can be synthesized through the reaction of urea and formaldehyde under high pressure and temperature. The reaction produces a mixture of melamine and other by-products such as ammeline and ammelide. The mixture is then purified through a series of recrystallization steps to obtain pure melamine.
Applications De Recherche Scientifique
4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one has been extensively studied for its various properties and applications. In the field of material science, melamine has been used as a building block for the production of high-performance polymers, such as melamine-formaldehyde resins and melamine-based foams. These materials have excellent thermal and mechanical properties, making them suitable for a wide range of applications, including coatings, adhesives, and composites.
In the field of biomedicine, melamine has been studied for its potential therapeutic applications. 4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one has been shown to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases, such as cancer, diabetes, and neurodegenerative disorders. 4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one has also been shown to have antimicrobial properties, which can be useful in the development of new antibiotics.
Propriétés
Numéro CAS |
127480-12-0 |
|---|---|
Nom du produit |
4,6-Diamino-1-methyl-1,3,5-triazin-2(1H)-one |
Formule moléculaire |
C4H7N5O |
Poids moléculaire |
141.13 g/mol |
Nom IUPAC |
4,6-diamino-1-methyl-1,3,5-triazin-2-one |
InChI |
InChI=1S/C4H7N5O/c1-9-3(6)7-2(5)8-4(9)10/h1H3,(H4,5,6,7,8,10) |
Clé InChI |
QVHHLQSBIGYKSY-UHFFFAOYSA-N |
SMILES |
CN1C(=NC(=NC1=O)N)N |
SMILES canonique |
CN1C(=NC(=NC1=O)N)N |
Synonymes |
1,3,5-Triazin-2(1H)-one,4,6-diamino-1-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



